molecular formula C17H27ClN4O4 B1192428 C5685

C5685

Cat. No.: B1192428
M. Wt: 386.88
InChI Key: FKASTDNFEFJXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C5685 is a chemically diverse inhibitor of Acetylcholinesterase (AChE), identified through high-throughput screening . It exhibits potent inhibitory activity with an IC50 value in the low micromolar range (e.g., 1.4 µM for a closely related analog) . The compound interacts substantially with the peripheral anionic site (PAS) of AChE, with the majority of its binding mode involving additional interactions with the catalytic site . This dual-site binding mechanism is of significant research value for studying cholinergic transmission and the enzymatic hydrolysis of the neurotransmitter acetylcholine. This compound serves as a valuable lead compound for further optimization in drug discovery programs targeting cholinergic deficiencies, such as those in Alzheimer's disease research . It also provides a structural template for the development of novel reactivators for nerve agent poisoning . This product is intended for research purposes only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C17H27ClN4O4

Molecular Weight

386.88

IUPAC Name

4-(Dimethylamino)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxy-5-nitrobenzamide hydrochloride

InChI

InChI=1S/C17H26N4O4.ClH/c1-5-20-8-6-7-12(20)11-18-17(22)13-9-15(21(23)24)14(19(2)3)10-16(13)25-4;/h9-10,12H,5-8,11H2,1-4H3,(H,18,22);1H

InChI Key

FKASTDNFEFJXNY-UHFFFAOYSA-N

SMILES

O=C(NCC1N(CC)CCC1)C2=CC([N+]([O-])=O)=C(N(C)C)C=C2OC.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C-5685;  C 5685;  C5685

Origin of Product

United States

Chemical Reactions Analysis

General Framework for Analyzing Unknown Compounds

To study a compound like "C5685," researchers would typically follow these steps:

Structural Identification

  • Spectroscopic Analysis : Use NMR, IR, and mass spectrometry to determine functional groups and molecular structure .

  • X-ray Crystallography : Resolve atomic arrangements if crystallizable .

Reactivity Profiling

  • Thermal Stability : Decomposition temperatures and products via thermogravimetric analysis (TGA) .

  • Acid/Base Behavior : Test solubility in aqueous HCl/NaOH to identify acidic/basic sites .

Hypothetical Reaction Pathways

If "this compound" were a synthetic organic compound, potential reactions might include:

Oxidation/Reduction

  • Catalytic hydrogenation or metal-mediated redox reactions, leveraging strategies like those in MIT’s electrocatalysis studies .

Nucleophilic Substitution

  • SN1/SN2 mechanisms observed in alkyl halide systems6 .

Cross-Coupling

  • Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for carbon-carbon bond formation6 .

Data Gaps and Limitations

  • No peer-reviewed studies, patents, or synthetic protocols reference "this compound" in the provided sources[1–12].

  • Catalytic behavior, stoichiometry, and kinetic data remain undefined without experimental validation.

Recommendations for Further Research

  • Database Screening : Query CAS Registry, PubChem, or Reaxys for structural analogs.

  • Computational Modeling : Predict reactivity using DFT or molecular dynamics simulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

C5685 belongs to a class of bifunctional AChE inhibitors that interact with both PAS and CAS. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Key Features of this compound and Comparable AChE Inhibitors

Compound Structure IC50 (µM) Binding Sites Enantiomer Activity Key Interactions
This compound Nitroaromatic + pyrrolidine 0.18 ± 0.03 PAS, CAS (R) = (S) PAS: Tyr341, Trp286; CAS: Trp86 (predicted)
C5231 Benzofuran derivative 1.50 ± 0.20 PAS only N/A PAS: Tyr341, Phe295
C7653 Biphenyl ether + quinuclidine 0.05 ± 0.01 PAS, CAS N/A PAS: Tyr341; CAS: Trp86, Tyr337
C7645 Indole derivative 0.07 ± 0.02 PAS, CAS N/A PAS: Trp286; CAS: Tyr124, Ser203
C7491 Pyridinium oxime 0.80 ± 0.10 CAS only N/A CAS: Trp86, Glu202

Key Findings

Binding Site Specificity: this compound and C7653/C7645 are bifunctional inhibitors targeting PAS and CAS, whereas C5231 (PAS-specific) and C7491 (CAS-specific) are monofunctional . this compound’s nitroaromatic group stabilizes PAS interactions, while its pyrrolidine moiety extends toward CAS, a feature shared with C7653’s quinuclidine group .

Potency :

  • C7653 and C7645 exhibit higher potency (IC50 <0.1 µM) due to stronger CAS interactions (e.g., hydrogen bonding with Tyr337) .
  • This compound’s moderate potency (IC50 ~0.2 µM) stems from weaker CAS engagement, as its pyrrolidine group lacks direct hydrogen bonds with CAS residues .

Enantiomer Dynamics :

  • Unlike this compound, most analogs (e.g., C7653, C7645) lack enantiomer-specific studies. This compound’s (R)- and (S)-forms show identical ΔG but divergent thermodynamic profiles, suggesting unique binding pathways .

Therapeutic Potential: C7653 and C7645 are prioritized for antidote development due to high CAS affinity, critical for reactivating AChE after nerve agent exposure . this compound’s dual-site binding may offer advantages in modulating synaptic acetylcholine levels for neurodegenerative diseases .

Structural and Computational Insights

  • This compound vs. C7653 : Molecular docking revealed C7653’s quinuclidine group forms stable hydrogen bonds with CAS residues (Tyr337, Trp86), absent in this compound’s disordered pyrrolidine .
  • This compound vs. C7491 : C7491’s oxime group directly reactivates phosphorylated AChE, a feature this compound lacks, limiting its utility as an antidote .

Q & A

Basic: What are the key structural features of C5685 that influence its interaction with acetylcholinesterase (AChE)?

This compound contains a substituted aromatic ring positioned in the peripheral anionic site (PAS) of AChE, with a nitro group forming a hydrogen bond to Phe295. The chiral N-ethyl pyrrolidine moiety contributes to stereospecific binding, though its electron density in crystal structures is often disordered, suggesting conformational flexibility . The enantiomeric forms ((R)- and (S)-C5685) exhibit distinct binding modes due to differences in spatial arrangement of the pyrrolidine group.

Methodological Insight : To identify critical structural motifs, combine X-ray crystallography (e.g., PDB 4ARA) with molecular docking simulations (using FRED, Glide, or GOLD). Prioritize residues like Tyr337 and Phe338 for mutational studies to validate interaction hotspots .

Basic: How can enantiomerically pure (R)- and (S)-C5685 be synthesized for biochemical studies?

The synthesis involves:

  • Step 1 : Reacting commercially available starting materials (e.g., 2-aminomethyl-1-ethylpyrrolidine) with iodomethane in DMSO at room temperature for quantitative alkylation.
  • Step 2 : Coupling intermediates with nitroaromatic groups using dioxane/NaOH at 55°C (93% yield).
  • Step 3 : Separating enantiomers via chiral chromatography or asymmetric catalysis, achieving 72% yield for (R)-C5685 and 74% for (S)-C5685 .

Methodological Insight : Validate enantiomeric purity using chiral HPLC and circular dichroism (CD). Confirm identity via NMR and high-resolution mass spectrometry (HRMS).

Advanced: Why do (R)- and (S)-C5685 exhibit similar inhibitory potency despite differing thermodynamic profiles?

Isothermal titration calorimetry (ITC) reveals that (R)-C5685 binding is entropy-driven (favorable conformational flexibility), while (S)-C5685 is enthalpy-driven due to an activated CH···arene hydrogen bond with Tyr336. The near-identical ΔG (~-7.5 kcal/mol) arises from enthalpy-entropy compensation .

Methodological Insight : Use ITC to measure Ka, ΔH, and ΔS. Correlate with molecular dynamics (MD) simulations to quantify conformational entropy changes. Compare with X-ray data to map non-covalent interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced: How can contradictions in docking results for this compound enantiomers be resolved?

Docking software (FRED, Glide, GOLD) produces conflicting RMSD values (e.g., (R)-C5685: 1.14 Å in Glide vs. 8.16 Å in GOLD²). To resolve discrepancies:

  • Step 1 : Cross-validate with experimental structures (e.g., 4ARA) to identify force field biases.
  • Step 2 : Use ensemble docking to account for protein flexibility, particularly Tyr337 side-chain conformations.
  • Step 3 : Apply consensus scoring (e.g., average ranks across software) to prioritize poses consistent with ITC and crystallography .

Advanced: How do multiple ligand conformations in this compound·mAChE crystal structures affect binding interpretation?

In the (R)-C5685·mAChE complex (PDB 4ARA), Tyr337 and the ligand adopt two conformations each. Reduced molecular models and geometry optimizations show all four combinations are energetically plausible. This flexibility explains the entropy-driven binding of (R)-C5685 and highlights the need for multi-conformational analysis .

Methodological Insight : Generate conformational ensembles using MD simulations (e.g., AMBER or GROMACS). Use QM/MM calculations to evaluate CH···arene bond strengths. Compare with thermodynamic data to link flexibility to entropy .

Advanced: What experimental and computational strategies are recommended for analyzing non-covalent interactions in this compound·AChE complexes?

  • X-ray crystallography : Resolve disordered regions (e.g., pyrrolidine moiety) using higher-resolution datasets (<1.8 Å) and iterative refinement.
  • ITC : Quantify enthalpy-entropy compensation by titrating enantiomers into AChE at varying temperatures.
  • Docking/MD : Apply polarizable force fields (e.g., AMOEBA) to better model CH···arene interactions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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